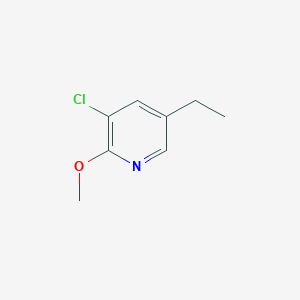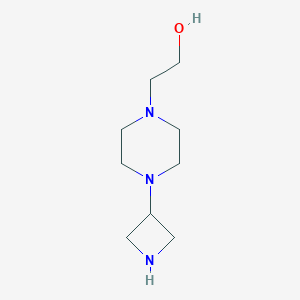![molecular formula C12H6Cl2N2 B13935340 2,4-Dichlorobenzo[h]quinazoline](/img/structure/B13935340.png)
2,4-Dichlorobenzo[h]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichlorobenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobenzo[h]quinazoline typically involves the reaction of ortho-aminobenzoic acid with potassium cyanate to generate 2,4-quinazoline diones. This intermediate is then subjected to a chlorination reaction using a chlorinating agent such as phosphorus oxychloride in the presence of a base like trimethylamine. The reaction is carried out under reflux conditions for several hours to yield this compound .
Industrial Production Methods
For industrial production, the method involves using non-toxic solvents and accessible raw materials to ensure high reaction yield and applicability to large-scale production. The process includes the use of fatty amine as a solvent during the chlorination step, which enhances the efficiency and yield of the reaction .
化学反应分析
Types of Reactions
2,4-Dichlorobenzo[h]quinazoline undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of chlorine atoms with nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinazoline-2,4-diones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted quinazoline derivatives.
Oxidation: Quinazoline-2,4-diones.
Reduction: Dihydroquinazoline derivatives.
科学研究应用
2,4-Dichlorobenzo[h]quinazoline has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 2,4-Dichlorobenzo[h]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptor proteins, modulating their activity and affecting downstream signaling pathways .
相似化合物的比较
Similar Compounds
Quinazoline: The parent compound of 2,4-Dichlorobenzo[h]quinazoline, which lacks the chlorine substituents.
2,4-Dichloroquinazoline: A similar compound with chlorine atoms at the 2 and 4 positions but without the benzo[h] fusion.
Quinazolinone: A related compound with a carbonyl group at the 4-position.
Uniqueness
This compound is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity in nucleophilic substitution reactions, and the benzo[h] fusion increases its rigidity and planarity, affecting its interaction with biological targets .
属性
分子式 |
C12H6Cl2N2 |
|---|---|
分子量 |
249.09 g/mol |
IUPAC 名称 |
2,4-dichlorobenzo[h]quinazoline |
InChI |
InChI=1S/C12H6Cl2N2/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)15-12(14)16-11/h1-6H |
InChI 键 |
HVBKMOPKLPKSGB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(N=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


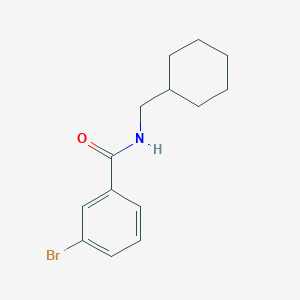

![N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide](/img/structure/B13935275.png)
![3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13935291.png)
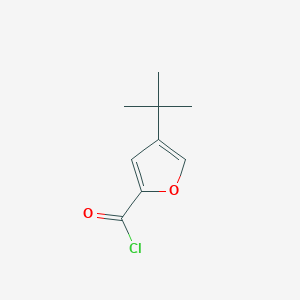
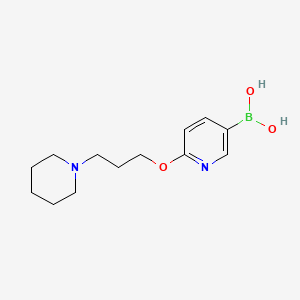
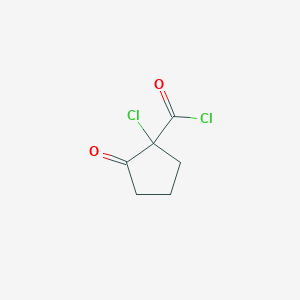
![6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid](/img/structure/B13935310.png)
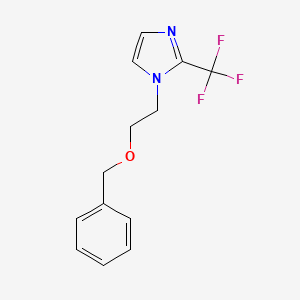
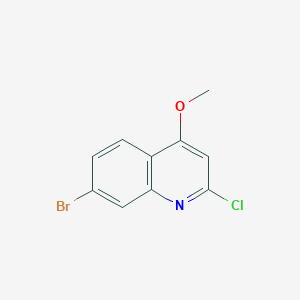
![2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935323.png)
